molecular formula C10H16Cl3N3 B1402559 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride CAS No. 1361114-21-7

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1402559
CAS No.: 1361114-21-7
M. Wt: 284.6 g/mol
InChI Key: GJEMKBPDGIFSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl3N3 and a molecular weight of 284.61 . It is used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring substituted with a chlorine atom and a 1-methylpiperidin-2-yl group . The compound also includes three chloride ions, which may be involved in forming a salt with the pyrazine molecule .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride and its derivatives have been studied for their antibacterial properties. Foks et al. (2005) found that some pyrazine derivatives showed elevated activity towards anaerobic bacteria and low activity towards aerobic bacteria, indicating potential for targeted antibacterial applications (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & AUGUSTYNOWICZ-KOPEĆ, 2005). Similarly, Doležal et al. (2006) synthesized amides of substituted pyrazinecarboxamides, which showed significant activity against Mycobacterium tuberculosis and certain fungal strains, demonstrating their potential in treating mycobacterial infections (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).

Potential in Pesticide Development

Research by Hou, Oshida, and Matsuoka (1993) on the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines has indicated the potential use of these compounds in developing pesticides. Their study produced aminovinyl-substituted pyrazine derivatives, which are of interest in this field (Hou, Oshida, & Matsuoka, 1993).

Applications in DNA Binding and Antimicrobial Properties

A 2022 study by Mech-Warda et al. explored the physicochemical properties of chlorohydrazinopyrazine derivatives, including their interaction with DNA. This compound showed high affinity to DNA without exhibiting toxicity toward human cells, suggesting its use in clinical settings (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).

Optoelectronic Material Development

Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, with a focus on their optical and thermal properties. The study indicates these compounds' potential in organic optoelectronic materials, highlighting their relevance in the field of material science (Meti, Lee, Yang, & Gong, 2017).

Properties

IUPAC Name

2-chloro-6-(1-methylpiperidin-2-yl)pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c1-14-5-3-2-4-9(14)8-6-12-7-10(11)13-8;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMKBPDGIFSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 3
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 4
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 5
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2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 6
2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride

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